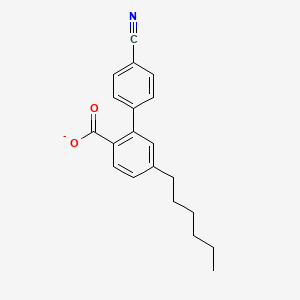

4-Cyanophenyl-4'-hexylbenzoate

Description

Significance of Cyanophenyl Benzoate (B1203000) Liquid Crystals in Academic Research

Cyanophenyl benzoate liquid crystals, a class to which 4-Cyanophenyl-4'-hexylbenzoate belongs, are of considerable interest in academic research primarily due to their unique molecular architecture which gives rise to valuable physical properties. The presence of the cyano (C≡N) group at one end of the molecule and a flexible alkyl chain at the other, connected by a rigid benzoate core, imparts a significant dipole moment and molecular anisotropy. worktribe.comresearchgate.net This molecular design leads to a high positive dielectric anisotropy, a crucial property for the operation of twisted nematic displays. worktribe.comtandfonline.com The ability to manipulate the orientation of these molecules with an external electric field is fundamental to their application in various electro-optical devices. smolecule.com

Furthermore, the systematic variation of the alkyl chain length in homologous series of cyanophenyl benzoates allows for the fine-tuning of their mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. smolecule.com This makes them ideal model systems for studying structure-property relationships in liquid crystals. Researchers utilize these compounds to investigate fundamental phenomena such as phase transitions, molecular ordering, and the influence of molecular structure on macroscopic physical properties. tandfonline.comresearchgate.net The study of binary mixtures containing cyanophenyl benzoates has also been a fruitful area of research, revealing the induction of new phases not present in the individual components. epa.gov

Historical Context and Evolution of Research on Mesogenic Benzoate Esters

The investigation of mesogenic compounds, those that exhibit liquid crystal phases, dates back to 1888 with the work of Friedrich Reinitzer on cholesteryl benzoate. utar.edu.my This discovery of a state of matter intermediate between a crystalline solid and an isotropic liquid opened up a new field of scientific exploration. Benzoate esters, due to their relatively simple synthesis and ability to form liquid crystal phases, became a central focus of early research.

The evolution of research on mesogenic benzoate esters has been driven by both fundamental scientific curiosity and the pursuit of practical applications. Early studies focused on the synthesis of new mesogenic compounds and the characterization of their transition temperatures and optical properties using techniques like polarizing optical microscopy. utar.edu.myresearchgate.net The development of more sophisticated analytical techniques, such as X-ray diffraction and later, nuclear magnetic resonance (NMR) and Raman spectroscopy, allowed for a deeper understanding of the molecular arrangement and ordering within the different mesophases. tandfonline.comresearchgate.netkaist.ac.kr The realization in the mid-20th century that the electro-optical properties of liquid crystals could be harnessed for display technologies spurred a significant increase in research efforts, leading to the synthesis and characterization of a vast number of new mesogenic esters, including the cyanophenyl benzoates. worktribe.com

Fundamental Research Questions and Theoretical Frameworks Pertinent to this compound

The study of this compound and related compounds is driven by several fundamental research questions. A primary focus is understanding the relationship between molecular structure and the resulting liquid crystalline properties. For instance, researchers investigate how the length of the hexyl chain influences the melting point and the clearing temperature (the transition from the nematic to the isotropic liquid phase). smolecule.com Another key area of inquiry is the nature of intermolecular interactions and how they lead to the formation of specific mesophases. smolecule.comtandfonline.com

To address these questions, researchers employ various theoretical frameworks. The Maier-Saupe theory, a mean-field theory, provides a foundational understanding of the orientational ordering in the nematic phase. tandfonline.com This theory, however, has its limitations, and more advanced models are often used to explain the behavior of real systems more accurately. tandfonline.com For instance, X-ray diffraction studies on oriented samples of related cyanophenyl benzoates have been used to determine the orientational distribution function and order parameters, which can then be compared with theoretical predictions. tandfonline.com Computational methods, such as density functional theory (DFT), are also increasingly used to calculate molecular properties and predict mesomorphic behavior. rsc.org Spectroscopic techniques like Raman spectroscopy provide insights into the vibrational modes of the molecule and how they are affected by the local environment and phase transitions. researchgate.net

Interdisciplinary Relevance of this compound Studies

The study of this compound and liquid crystals, in general, is inherently interdisciplinary. It bridges chemistry, physics, and materials science.

Chemistry: The synthesis and purification of these compounds are core activities in organic chemistry. smolecule.com Understanding the reaction mechanisms and developing efficient synthetic routes are ongoing areas of research.

Physics: Physicists investigate the fundamental physical properties of these materials, such as their dielectric and optical anisotropy, elastic constants, and phase behavior. researchgate.nettandfonline.comresearchgate.net They also develop theoretical models to explain these properties.

Materials Science: From a materials science perspective, the focus is on the application of these compounds in various technologies. This includes their use in liquid crystal displays (LCDs), optical switches, and other advanced materials. mdpi.com

The development of new liquid crystal materials often requires a collaborative effort between scientists from these different disciplines. For example, a chemist might synthesize a new compound, a physicist would then characterize its physical properties, and a materials scientist would explore its potential applications. mdpi.com

Research Findings on this compound and Related Compounds

Synthesis and Purification

The primary method for synthesizing this compound is through an esterification reaction between 4-hexylbenzoic acid and 4-cyanophenol. smolecule.com A common laboratory-scale method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. smolecule.com

Purification is crucial for obtaining high-purity liquid crystals with optimal performance. A typical purification protocol for this compound involves:

Recrystallization: The crude product is often recrystallized from a solvent like ethanol. smolecule.com

Column Chromatography: This technique is used to remove any remaining impurities. smolecule.com

Physicochemical Properties

The properties of this compound are significantly influenced by its molecular structure. The hexyl chain plays a critical role in determining the mesomorphic behavior.

Interactive Data Table: Phase Transition Temperatures of 4-Cyanophenyl-4'-alkylbenzoates

| Alkyl Chain Length | Melting Point (Tm) in °C | Clearing Point (Tc) in °C | Dominant Phase |

| C2 | 142 | 198 | Smectic A |

| C4 | 118 | 176 | Nematic |

| C6 (hexyl) | 95 | 162 | Nematic |

| C8 | 84 | 149 | Isotropic |

| Data adapted from studies on homologous cyanophenyl alkyl benzoates. smolecule.com |

The data indicates that increasing the alkyl chain length generally lowers both the melting and clearing points. The hexyl (C6) derivative exhibits a stable nematic phase over a broad temperature range. smolecule.com

X-ray diffraction studies on the heptyl homolog, 4-cyanophenyl-4'-n-heptylbenzoate, have been used to determine the orientational order parameters (

and

) in the nematic phase. These experimental values can be compared with theoretical models to gain a deeper understanding of the molecular ordering.[

Properties

Molecular Formula |

C20H20NO2- |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(4-cyanophenyl)-4-hexylbenzoate |

InChI |

InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1 |

InChI Key |

RYWWOUOVFDDUJX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Pathways for 4-Cyanophenyl-4'-hexylbenzoate Synthesis

The formation of the ester linkage in this compound is the cornerstone of its synthesis. This is typically achieved by reacting 4-hexylbenzoic acid with 4-cyanophenol. smolecule.com Several methods have been developed to facilitate this transformation, each with distinct advantages and applications.

Utilization of Acid Chlorides in Esterification Reactions

A robust method for synthesizing esters involves the use of acid chlorides. chemistrysteps.com In the context of this compound, this pathway begins with the conversion of 4-hexylbenzoic acid to its more reactive acid chloride derivative, 4-hexylbenzoyl chloride. nih.govthermofisher.com This activation step is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The resulting 4-hexylbenzoyl chloride is then reacted with 4-cyanophenol. nih.govthermofisher.comchemspider.comchembuyersguide.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which serves to neutralize the hydrogen chloride byproduct and catalyze the reaction. libretexts.orgchemguide.co.uk The use of an acid chloride makes the esterification an irreversible process, often leading to high yields of the desired product. libretexts.org

Coupling Agent-Assisted Esterification Protocols (e.g., DCC/DMAP)

A widely employed and mild method for esterification is the use of coupling agents, with the combination of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) being a prominent example, known as the Steglich esterification. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org This approach is particularly valuable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

In this protocol, DCC activates the carboxylic acid (4-hexylbenzoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The subsequent addition of the alcohol (4-cyanophenol), facilitated by the catalytic action of DMAP, leads to the formation of the ester, this compound. smolecule.comorganic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of undesired side products. organic-chemistry.orgorganic-chemistry.org This method is known for its high efficiency, with conversion rates often exceeding 85%, and can be performed under mild conditions, typically at room temperature. smolecule.com A key advantage is the formation of a stable urea (B33335) byproduct, dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration. jocpr.com

Electrochemical Approaches in Benzoate (B1203000) Ester Synthesis

Electrochemical methods represent a newer and greener frontier in organic synthesis, including the formation of benzoate esters. rsc.org While specific research on the direct electrochemical synthesis of this compound is not widely documented, the principles of electrochemical esterification are applicable. Generally, these methods involve the anodic oxidation of carboxylic acids, which can lead to the formation of reactive intermediates that then react with an alcohol. gre.ac.uk

Research has demonstrated the electrochemical reduction of benzoate esters using water as a hydrogen source, highlighting the potential for electrochemical methods in transformations involving this class of compounds. rsc.org Furthermore, electrochemical processes have been utilized for the reductive carboxylation of related aromatic compounds to form benzoate precursors, which can then be esterified. google.com These approaches offer the potential to avoid harsh chemical reagents and may provide alternative synthetic routes with improved atom economy and reduced environmental impact. rsc.org

Influence of Reaction Conditions on Synthetic Efficiency and Product Purity

The success of any synthetic procedure for this compound hinges on the careful control of reaction conditions. Factors such as the choice of solvent, the presence and nature of additives, and the temperature profile of the reaction all play a critical role in determining the final yield and purity of the product.

Optimization of Solvent Systems and Basic Additives

Basic additives, particularly in acid chloride and DCC/DMAP-mediated reactions, are essential. In the acid chloride route, a base like pyridine is used to scavenge the HCl produced. In the DCC/DMAP method, DMAP acts as a potent nucleophilic catalyst that significantly accelerates the rate of esterification. organic-chemistry.orgchemicalbook.com The optimization of the type and amount of base is key to achieving high yields and minimizing potential side reactions.

Table 1: Common Solvents and Additives in the Synthesis of this compound

| Role | Example Compound | Function | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Enhances reagent solubility | smolecule.com |

| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants and reagents | smolecule.comscielo.br |

| Coupling Agent | Dicyclohexylcarbodiimide (B1669883) (DCC) | Activates the carboxylic acid | smolecule.comorganic-chemistry.org |

| Catalyst/Base | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst, neutralizes acid | smolecule.comorganic-chemistry.org |

| Base | Pyridine | Neutralizes HCl byproduct | chemguide.co.uk |

Control of Temperature and Reaction Kinetics

Temperature is a key parameter that directly influences the rate of the esterification reaction. mdpi.com For the DCC/DMAP coupling method, the reaction is often carried out at room temperature, which is a testament to the mildness of the conditions. smolecule.com However, some procedures may involve an initial cooling to 0°C during the addition of reagents to control any initial exotherm, followed by stirring at room temperature for several hours. organic-chemistry.org

The study of reaction kinetics, which examines the rate at which the reaction proceeds, is essential for optimizing reaction time and temperature. researchgate.netacs.org Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, are often used to describe the kinetics of heterogeneously catalyzed esterification reactions. researchgate.net By understanding the kinetics, chemists can determine the optimal temperature to achieve a reasonable reaction rate without promoting the decomposition of reactants or products, thereby maximizing the yield and purity of this compound. mdpi.comlidsen.com For instance, increasing the temperature generally accelerates the reaction rate, but it is crucial to find a balance to maintain the stability of the desired product. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The molecular architecture of this compound is a template for creating a wide array of liquid crystalline materials. By systematically modifying its constituent parts—the terminal alkyl chain, the central benzoate core, and the cyanophenyl group—researchers can fine-tune the resulting material's physical and electro-optical properties. These modifications are achieved through targeted synthetic strategies that allow for precise control over the final molecular structure.

A common synthetic modification of this compound involves altering the length of the alkyl chain (CnH2n+1) on the benzoate moiety. This homologous series, the 4-cyanophenyl 4-alkylbenzoates, is synthesized to study the effect of chain length on liquid crystalline properties, such as phase transition temperatures. researchgate.netsmolecule.com The general synthesis follows the same esterification pathway as for the hexyl derivative, typically involving the reaction of the corresponding 4-alkylbenzoic acid with 4-cyanophenol. smolecule.com

The synthetic implication of varying the alkyl chain is primarily related to the physical properties of the final compounds rather than a change in the reaction chemistry itself. For instance, the melting points and nematic-isotropic transition temperatures (clearing points) are highly dependent on the length of the alkyl chain. electronicsandbooks.com Generally, increasing the chain length can influence the molecular packing and intermolecular forces, which in turn dictates the stability of the mesophases. For example, studies on the 4-cyanophenyl 4-alkylbenzoate series show that the clearing point of the heptyl homologue is about 15°C higher than that of the hexyl derivative, indicating a change in van der Waals interactions.

The synthesis of these homologous series can be accomplished through parallel synthesis techniques, allowing for the efficient production and screening of multiple analogues simultaneously. researchgate.net This approach is valuable in the search for novel liquid crystal materials where multiple homologues of a core structure are often investigated. researchgate.net

Table 1: Properties of 4-Cyanophenyl 4-alkylbenzoate Homologues Note: Data compiled from various sources. Exact values may vary based on experimental conditions and purity.

| Compound Name | Alkyl Chain (n) | Molecular Formula | CAS Number |

|---|---|---|---|

| 4-Cyanophenyl 4-butylbenzoate | 4 | C₁₈H₁₇NO₂ | 38690-77-6 |

| 4-Cyanophenyl 4-pentylbenzoate | 5 | C₁₉H₁₉NO₂ | 50793-84-5 |

| 4-Cyanophenyl 4-hexylbenzoate | 6 | C₂₀H₂₁NO₂ | 50793-85-6 |

| 4-Cyanophenyl 4-heptylbenzoate | 7 | C₂₁H₂₃NO₂ | 38690-76-5 |

Beyond altering the alkyl chain, the properties of this compound can be significantly modified by introducing different functional groups or changing the core structure. These modifications aim to enhance specific characteristics like dielectric anisotropy, viscosity, and mesophase range.

Substitution: A key strategy involves the introduction of lateral fluoro-substituents onto the benzene (B151609) rings. electronicsandbooks.comworktribe.com The synthesis of these derivatives requires appropriately fluorinated precursors, such as 2-fluoro-4-cyanophenol or 2,6-difluoro-4-alkylbenzoic acids. electronicsandbooks.com The presence and position of fluorine atoms can disrupt the antiparallel association between molecules, leading to a large positive dielectric anisotropy, which is crucial for fast-switching liquid crystal displays. worktribe.com Synthesizing a range of fluoro-substituted cyanophenyl benzoate esters allows for a systematic investigation into which substitution patterns yield the most favorable properties. worktribe.com

Core Modification: More profound changes involve altering the central aromatic core. mdpi.com This can include:

Ring Replacement: Substituting one of the benzene rings with a non-aromatic ring, such as cyclohexane (B81311), alters the molecule's rigidity and shape. mdpi.com

Linker Introduction: Inserting a linking group, like an ester or a diazenyl (-N=N-) group, between the aromatic units elongates the molecular core. researchgate.netmdpi.com The introduction of an ester group between the two benzene rings, as seen in the cyanophenyl benzoates, results in molecules with a higher degree of non-planarity compared to analogous cyanobiphenyls. researchgate.net This structural change affects the thermal stability and electro-optical properties. researchgate.net

Core Elongation: Building upon the benzoate core to create terphenyl-like structures is another approach. soton.ac.uk For example, 2-(4-cyanophenyl)-7-alkylfluorenes have been synthesized as materials with high birefringence, though their crescent shape can lead to higher viscosity compared to commercial p-terphenyls. soton.ac.uk

These advanced modifications require multi-step synthetic routes, often starting from fundamental building blocks and employing cross-coupling reactions or other advanced organic transformations to construct the complex molecular architectures. soton.ac.uknih.gov

Table 2: Examples of Substituted and Core-Modified Analogues

| Compound Type | Structural Modification | Synthetic Precursors | Intended Property Change |

|---|---|---|---|

| Fluoro-substituted ester | Fluorine atom(s) on one or both benzene rings | Fluoro-substituted benzoic acids or cyanophenols | Increase dielectric anisotropy worktribe.com |

| Cyclohexyl derivative | Replacement of a benzene ring with a cyclohexane ring | Cyclohexyl carboxylic acids | Alter molecular rigidity and packing mdpi.com |

| Terphenyl analogue | Addition of a third phenyl ring (e.g., fluorene (B118485) core) | 2-phenylfluorene derivatives | Increase birefringence soton.ac.uk |

| Photoresponsive derivative | Introduction of a diazenyl (-N=N-) linker | Azobenzene-containing acids or phenols | Introduce photo-switching capabilities mdpi.com |

Mechanistic Understanding of this compound Formation

The most prevalent and efficient method for synthesizing this compound is the Steglich esterification. wikipedia.orgnih.gov This reaction is a mild and effective technique for forming ester bonds between a carboxylic acid (4-hexylbenzoic acid) and an alcohol (4-cyanophenol), particularly when one or both reagents are sensitive. wikipedia.orgorganic-chemistry.org The process is characterized by the use of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov

The reaction mechanism proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid (4-hexylbenzoic acid) first reacts with DCC. The lone pair on the carboxylate oxygen attacks one of the carbon-nitrogen double bonds of DCC, leading to its protonation. This forms a highly reactive O-acylisourea intermediate. organic-chemistry.orgscribd.com This intermediate is essentially an activated form of the carboxylic acid, similar in reactivity to an acid anhydride. organic-chemistry.org

Formation of the Acyl-Transfer Agent: This attack displaces the dicyclohexylurea group and forms a new, highly reactive intermediate, an N-acylpyridinium salt. nih.govorganic-chemistry.org This species acts as an efficient acyl-transfer agent. organic-chemistry.org Because it cannot undergo the problematic intramolecular rearrangement, it ensures the acyl group is available for the final step. organic-chemistry.org

Nucleophilic Attack and Ester Formation: The alcohol (4-cyanophenol) then performs a nucleophilic attack on the activated acyl group of the N-acylpyridinium salt. nih.gov This step forms the desired ester, this compound, and regenerates the DMAP catalyst, allowing it to participate in further catalytic cycles. wikipedia.org

The byproduct of the DCC activation is N,N'-dicyclohexylurea (DCU), which is insoluble in many common organic solvents (like dichloromethane) and can often be removed simply by filtration. wikipedia.org The entire reaction is typically conducted under mild, neutral conditions at room temperature. wikipedia.orgscribd.com

Mesophase Behavior and Molecular Ordering in 4 Cyanophenyl 4 Hexylbenzoate Systems

Characterization of Thermotropic Liquid Crystalline Phases

Thermotropic liquid crystals exhibit phases that are dependent on temperature. nih.gov The study of these phases in 4-Cyanophenyl-4'-hexylbenzoate provides critical insights into its physical properties and potential applications.

Nematic and Smectic Mesophase Identification and Stability

This compound, often abbreviated as CP6B, is known to exhibit a nematic liquid crystal phase. researchgate.net The transition from the disordered isotropic liquid to the orientationally ordered nematic phase is a key characteristic. This phase is identified by its thread-like textures when viewed under a polarizing optical microscope.

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the phase transition temperatures. researchgate.net For CP6B, DSC scans show a distinct peak corresponding to the isotropic-to-nematic phase transition upon cooling. researchgate.net While the primary mesophase discussed for the hexyl derivative is nematic, related compounds in the 4-cyanophenyl 4-alkylbenzoate series with longer alkyl chains, such as 4-Cyanophenyl 4-n-decanyloxybenzoate, exhibit both smectic A and nematic phases. researchgate.net Furthermore, induced smectic phases have been observed in binary mixtures of similar nematogenic compounds, such as 4-cyanophenyl 4-heptyl benzoate (B1203000) (CPHB), suggesting a latent smectic potential in this class of molecules. researchgate.net The stability of the nematic phase is confined to a specific temperature range between the crystalline solid state and the isotropic liquid state.

Table 1: Phase Transition Temperatures for Selected 4-Cyanophenyl Benzoates Note: Data for related compounds is provided for context.

| Compound | Transition | Temperature (°C) |

| This compound (CP6B) | Isotropic to Nematic (Cooling) | ~42.6 °C (enlarged inset) researchgate.net |

| 4-Cyanophenyl 4-n-decanyloxybenzoate | Crystal to Smectic A | Not specified researchgate.net |

| Smectic A to Nematic | Not specified researchgate.net | |

| Nematic to Isotropic | Not specified researchgate.net |

Investigation of Phase Transition Mechanisms and Dynamics

The transition between the isotropic and nematic phases is a first-order phase transition, characterized by a discontinuous change in order. arxiv.org Molecular dynamics (MD) simulations on similar liquid crystal systems, like the 4-cyano-4'-n-alkylbiphenyl (nCB) series, reveal that the nematic-isotropic (NI) phase transition is governed by a delicate balance between intermolecular interaction energies and entropic factors. arxiv.org

The dynamics of this compound molecules have been investigated using techniques such as broadband dielectric spectroscopy. researchgate.net These studies, particularly on molecules adsorbed in thin layers, reveal relaxation processes associated with molecular motions. researchgate.net For bulk CP6B, distinct relaxation modes are observed, including the tumbling motion of the molecules around their short axis in the nematic phase. researchgate.net The temperature dependence of the relaxation rates often follows the Vogel–Fulcher–Tammann law, which is characteristic of glass-forming liquids, indicating complex cooperative molecular dynamics in the supercooled state. researchgate.netdntb.gov.ua Theoretical concepts such as dynamical phase transitions, defined by nonanalyticities in the survival probability of a quantum state evolving in time, offer a deeper framework for understanding the fundamental mechanisms of these transitions. arxiv.org

Analysis of Critical Behavior at Nematic-Isotropic Phase Transitions

Although the nematic-isotropic (N-I) transition is weakly first-order, it exhibits significant pretransitional effects that can be analyzed in the context of critical phenomena. aps.org This behavior is often described by the Landau-de Gennes mean-field theory, which models the free energy of the system in terms of an orientational order parameter. aps.orgaps.org

For the homologous series of 4-cyanophenyl 4-alkylbenzoates, high-resolution density measurements have been used to determine the critical exponents near the N-I transition temperature (TNI). nih.govresearchgate.net The values of these exponents were found to lie between the predictions of the Ising model and tricritical behavior. researchgate.net This indicates that while the transition has mean-field characteristics, it is also influenced by fluctuations. The proximity of the transition to a second-order critical point is quantified by the difference TNI - T, where T is the hypothetical continuous transition temperature. aps.org This difference is typically small for calamitic liquid crystals, confirming the weakly first-order nature of the transition. aps.org

Orientational Order Parameter Determination Methodologies

The degree of molecular alignment in the nematic phase is quantified by the orientational order parameter, S. This parameter is crucial as it links molecular properties to the macroscopic anisotropic properties of the liquid crystal. nih.govresearchgate.net

Optical Birefringence Techniques for Order Parameter Calculation

A widely used and accurate method for determining the orientational order parameter is through the measurement of optical birefringence (Δn), which is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. researchgate.netajbsr.net The birefringence is directly proportional to the order parameter.

The experimental setup typically involves passing a polarized laser beam through a planarly aligned liquid crystal cell placed between crossed polarizers. researchgate.net The temperature dependence of the birefringence can be determined from the transmitted light intensity. researchgate.net From the Δn(T) data, the orientational order parameter S (or

) can be calculated using Haller's extrapolation method, which fits the birefringence data to the following equation:[

ajbsr.netΔn(T) = Δn₀ (1 - T/TNI)β

Here, Δn₀ is the extrapolated birefringence at absolute zero, TNI is the nematic-isotropic transition temperature, and β is a critical exponent. researchgate.net The order parameter is then given by S = Δn/Δn₀. This method provides results that are in good agreement with the Maier-Saupe mean-field theory. ajbsr.net

Table 2: Order Parameter Calculation via Birefringence

| Method | Principle | Key Equation/Technique | Reference |

| Optical Birefringence | Measurement of Δn = ne - no, which is proportional to the order parameter S. | Haller's Extrapolation: S ∝ (1 - T/TNI)β | researchgate.netajbsr.net |

| Thin Prism Method | Measurement of refractive indices using a prism of the liquid crystal material. | Calculation of S from ne and no using Vuks' model. | researchgate.net |

Spectroscopic Approaches to Quantify Molecular Alignment

Spectroscopic techniques provide a powerful means to probe molecular alignment at a microscopic level. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly effective for determining the order parameter. nih.govresearchgate.net

Specifically, ¹³C-NMR has been used for the homologous series of 4-cyanophenyl 4-alkylbenzoates. nih.govresearchgate.net The chemical shift of each carbon nucleus in the molecule is dependent on its orientation with respect to the external magnetic field, and thus on the order parameter. researchgate.net To accurately determine the temperature dependence of the order parameter from chemical shifts, advanced techniques like the two-dimensional polarization inversion spin exchange at the magic angle (PISEMA) method can be employed to measure ¹³C-¹H dipolar couplings in the oriented phase. nih.govresearchgate.net

Other methods used to determine the order parameter in this family of compounds include:

X-ray Diffraction: Analysis of the diffraction patterns from the oriented nematic phase provides information about the average molecular orientation. nih.govresearchgate.net

Diamagnetic Susceptibility Anisotropy: The anisotropy of the magnetic susceptibility is also proportional to the orientational order parameter. nih.govresearchgate.net

These different methods provide complementary information, and a comparison of the results allows for a comprehensive understanding of the molecular ordering in this compound. nih.govresearchgate.net

Molecular Structure-Mesophase Relationship Investigations

The liquid crystalline properties of calamitic (rod-shaped) molecules like this compound are profoundly influenced by their specific molecular architecture. The interplay between the flexible alkyl chain, the rigid core, and the polar terminal group dictates the types of mesophases formed and the temperature ranges over which they are stable.

The length of the terminal alkyl chain is a critical determinant of mesophase behavior in homologous series of liquid crystals, such as the 4-cyanophenyl-4'-n-alkylbenzoates (nCBz). kfupm.edu.saresearchgate.net As the number of carbon atoms (n) in the alkyl chain increases, several predictable trends are observed in the thermal properties and phase behavior of these compounds.

For the 4-cyanophenyl-4'-n-alkylbenzoate series, shorter alkyl chains (typically n < 8) tend to promote the formation of the nematic (N) phase, which is characterized by long-range orientational order but no positional order. As the chain length increases, van der Waals interactions between the molecules are enhanced, which favors the formation of more ordered smectic phases (possessing both orientational and some degree of positional order). Consequently, for longer chain homologues, smectic phases may appear, often at the expense of the nematic phase range.

In the case of this compound (n=6), the hexyl chain is of intermediate length, contributing to a balance of forces that typically allows for the formation of a stable nematic phase over a usable temperature range. kfupm.edu.sa Studies on the closely related 4-cyanophenyl 4-n-alkoxybenzoates (CPnOB) show a clear trend where members with n=5–8 exhibit a nematic phase, those with n=9–11 show both smectic A and nematic phases, and for n=12, only a smectic A phase is observed before transitioning to the isotropic liquid. researchgate.net This highlights the general principle that increasing the alkyl chain length promotes higher-ordered smectic phases due to stronger intermolecular attractions.

Table 1: Phase Transition Temperatures for select 4-cyanophenyl-4'-n-alkylbenzoates

| Compound | Alkyl Chain Length (n) | Melting Point (Cr-N/SmA) (°C) | Nematic-Isotropic (N-I) Clearing Point (°C) |

|---|---|---|---|

| 4-Cyanophenyl-4'-pentylbenzoate | 5 | 52.0 | 54.0 |

| This compound | 6 | 45.0 | 48.0 |

| 4-Cyanophenyl-4'-heptylbenzoate | 7 | 44.0 | 57.0 |

| 4-Cyanophenyl-4'-octylbenzoate | 8 | 49.0 | 58.0 |

Note: Transition temperatures are approximate and can vary based on measurement technique and purity.

The formation of a stable mesophase is not solely dependent on the alkyl chain but is fundamentally governed by the rigid core of the molecule. In this compound, the ester linkage and the cyanophenyl group are crucial components of this core.

The cyanophenyl group (-C₆H₄-CN) serves as a highly polar terminal unit. The cyano (-CN) group possesses a strong permanent dipole moment, which leads to significant dipole-dipole interactions between molecules. These strong intermolecular forces are a primary reason for the stability of the nematic phase in this class of compounds. The polar nature of the cyano group often promotes an anti-parallel arrangement of neighboring molecules, where the molecules align head-to-tail to minimize electrostatic repulsion and maximize attractive forces. This anti-parallel correlation has a profound effect on the material's bulk properties, notably leading to a high positive dielectric anisotropy, which is a key requirement for the operation of twisted nematic liquid crystal displays (LCDs).

Behavior of this compound in Binary and Multicomponent Mixtures

While pure liquid crystalline compounds provide fundamental insights into structure-property relationships, for most practical applications, liquid crystals are used as mixtures of several components. Mixing is a powerful tool to optimize the physical properties of the material for a specific application, such as broadening the temperature range of the mesophase, lowering the melting point, and tuning optical and dielectric properties.

When this compound is mixed with other liquid crystalline or non-mesogenic compounds, its behavior is governed by the thermodynamics of mixing. A common and highly desirable outcome of mixing calamitic liquid crystals is the formation of a eutectic mixture . A eutectic is a mixture of components at a specific ratio that melts at a lower temperature than any of the individual components. By creating a eutectic, the solid-to-liquid crystal transition temperature can be significantly depressed, extending the operational temperature range of the device to below room temperature.

Furthermore, the addition of a compound like this compound to a mixture can significantly alter the resulting mesophase. Due to its strong polarity and tendency for anti-parallel pairing, it can influence the ordering of the entire mixture. In some binary systems, the mixing of two purely nematic compounds can lead to the induction of a smectic phase . This phenomenon occurs when intermolecular interactions between the different components favor a layered arrangement that is not stable in either pure substance. For instance, binary mixtures of polar cyanobiphenyls with non-polar dialkoxyazoxybenzenes have been shown to exhibit an induced smectic A phase over a wide concentration range. Similar behavior can be anticipated in mixtures containing this compound, where specific interactions between it and another component could promote a higher degree of positional ordering. The precise behavior is highly dependent on the molecular structures of the mixing components and is typically mapped out using a temperature-composition phase diagram. researchgate.net

Advanced Spectroscopic Characterization Techniques and Their Applications

Dielectric Spectroscopy for Probing Molecular Dynamics and Relaxation Phenomena

Dielectric spectroscopy is a powerful technique for studying the rotational dynamics of polar molecules. By applying a time-varying electric field, the dielectric response of the material is measured, revealing information about molecular reorientational processes and their associated energetics.

Broadband Dielectric Spectroscopy (BDS) has been employed to investigate the molecular mobility of 4-Cyanophenyl-4'-hexylbenzoate (often abbreviated as CP6B). tandfonline.comresearchgate.net Studies on composites of CP6B with aerosil particles have revealed insights into the dynamics of the liquid crystal molecules in a confined environment compared to their bulk behavior. In one such study, a composite with a high silica (B1680970) density was prepared to observe the behavior of a thin, two-monolayer structure of CP6B adsorbed on the silica surface. tandfonline.com

For this composite, a single relaxation process was observed at frequencies significantly lower than those of the processes found in bulk CP6B. tandfonline.com This process is attributed to the dynamics of the molecules within the surface layer. tandfonline.com The anchoring of the CP6B molecules to the aerosil surface occurs through hydrogen bonds between the cyano and ester groups of the CP6B molecule and the hydroxyl groups on the aerosil surface. tandfonline.com

The temperature dependence of the relaxation rates for this process was found to follow the Vogel–Fulcher–Tammann (VFT) law, which is a characteristic feature of glass-forming liquids. tandfonline.com This indicates a glassy-like dynamic behavior of the molecules in the quasi-two-dimensional surface layer. tandfonline.com

| Parameter | Observation |

| System | This compound (CP6B) composite with aerosil A380 |

| Relaxation Process | A single process observed at lower frequencies than in bulk CP6B |

| Origin of Process | Dynamics of molecules in the surface layer adsorbed on aerosil |

| Temperature Dependence | Follows Vogel–Fulcher–Tammann (VFT) law |

This table summarizes the key findings from broadband dielectric spectroscopy studies on a this compound composite.

The study of dielectric relaxation processes allows for the determination of activation energies associated with different molecular reorientational movements. For liquid crystals, these movements typically involve rotations around the long and short molecular axes.

In studies of related cyanophenyl benzoate (B1203000) compounds, the activation energy for molecular reorientations has been found to differ significantly between the various liquid crystalline and isotropic phases. For instance, in 4-cyanophenyl-4'-n-decyloxybenzoate, the activation energy for molecular rotation around the short axis is remarkably higher in the nematic phase compared to the isotropic and smectic A phases. icm.edu.plbibliotekanauki.pl This is attributed to the influence of the nematic potential. icm.edu.pl

Thermally Stimulated Depolarization Currents (TSDC) studies on this compound have also provided information on activation energies for processes occurring at phase transitions. tandfonline.comtandfonline.com

| Phase | Activation Energy (Ea) | Associated Molecular Motion |

| Nematic | Higher | Rotation around the short axis (hindered by nematic potential) |

| Isotropic | Lower | Rotation around the short axis |

| Smectic A | Lower | Rotation around the short axis |

This table presents a generalized view of activation energies for molecular reorientations in different phases of cyanophenyl benzoate derivatives, based on studies of related compounds.

Thermally Stimulated Depolarization Currents (TSDC) is a high-resolution technique used to investigate electrical properties and relaxation phenomena in materials. psu.eduwikipedia.org The method involves polarizing a sample at a high temperature with an electric field, freezing in this polarization by cooling, and then measuring the depolarization current as the sample is heated at a constant rate. wikipedia.org

TSDC studies have been conducted on this compound (CP6B) to determine phase transition temperatures and the activation energies of associated processes. tandfonline.comtandfonline.comresearchgate.net The TSDC spectra of CP6B exhibit several peaks, which are indicative of different phenomena such as the depolarization of permanent dipoles, the release of trapped charges, and polarization changes linked to phase transitions. tandfonline.comresearchgate.net These studies have provided valuable information that complements findings from other techniques like Differential Scanning Calorimetry (DSC). tandfonline.comtandfonline.com

Simultaneous optical transmission measurements during the TSDC experiments have also been performed, showing a decrease in optical transmission after the application of a higher pre-polarizing electric field. tandfonline.comtandfonline.comresearchgate.net

| TSDC Peak | Associated Process |

| Multiple Peaks | Depolarization of permanent dipoles, release of charges, phase transitions |

This table outlines the types of processes identified through TSDC studies on this compound.

The dielectric relaxation behavior of cyanophenyl benzoates is strongly dependent on the liquid crystalline phase. In the isotropic phase, the molecules are randomly oriented, while in the nematic phase, they exhibit long-range orientational order.

Studies on a homologous series, including 4-butyl- and 4-pentyl-4′-cyanophenyl benzoate (CP4B and CP5B), have shown the expected dielectric behavior for liquid crystals, which serves as a comparison for the hexyl derivative (CP6B). researchgate.net In a related compound, 4-cyanophenyl-4-n-heptylbenzoate, the dielectric spectra in the isotropic phase and for the electric field parallel to the director in the nematic phase consist of two distinct relaxation domains. researchgate.net These are often associated with the reorientation of the molecule around its short and long axes. researchgate.net However, when the electric field is perpendicular to the director in the nematic phase, three relaxation domains can be distinguished. researchgate.net

For 4-cyanophenyl-4'-n-decyloxybenzoate, the dielectric spectra corresponding to the rotation of the molecules around their short axis can be well-described by the Debye model. icm.edu.plbibliotekanauki.pl The transition from the isotropic to the nematic phase is not sharp for molecules with long hydrocarbon chains. icm.edu.pl The presence of a strong positive dielectric anisotropy is a common feature in these types of compounds, resulting from the large dipole moment associated with the cyano group along the main molecular axis. researchgate.net

| Phase | Electric Field Orientation | Number of Relaxation Domains |

| Isotropic | N/A | 2 |

| Nematic | Parallel to director | 2 |

| Nematic | Perpendicular to director | 3 |

This table summarizes the observed dielectric relaxation domains in a related cyanophenyl benzoate compound, providing a model for understanding the behavior of this compound.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive probe of molecular structure, conformation, and intermolecular interactions. It provides detailed information on the vibrational modes of the molecule, which are influenced by the local environment and ordering.

Raman spectroscopy has been utilized to study the liquid phase ordering and dynamics of this compound (referred to as ME6N in one study) in solution. acs.org By analyzing the isotropic profiles of the ν(C≡N) stretching band at approximately 2235 cm⁻¹, researchers can obtain the corresponding vibrational correlation functions through a time Fourier transformation. acs.org

In a study of ME6N dissolved in carbon tetrachloride (CCl₄), the dephasing times were found to increase with dilution. acs.org This behavior aligns with the predictions of the fluctuation concentration model. The interpretation of the vibrational correlation function using the Kubo stochastic theory, which assumes a single relaxation process, was found to be adequate only for the most diluted solutions. acs.org

As the solution is diluted, the system transitions from complex liquid behavior towards that of a simple liquid. acs.org This is reflected in the evolution of the dispersion parameter α and the average correlation time τ₀, which progressively converge towards the values expected for simple liquids (α approaching unity). acs.org This provides a comprehensive picture of how the intermolecular interactions governing the liquid's dynamics are modified by dilution. acs.org

| Parameter | Trend with Dilution | Implication |

| Dephasing Time (τᵥ) | Increases | Reduced intermolecular interactions affecting vibrational dephasing |

| Dispersion Parameter (α) | Increases towards 1 | System approaches the behavior of a simple liquid |

| Average Correlation Time (τ₀) | Decreases | Faster environmental fluctuations |

This table details the findings from Raman spectroscopic studies on the liquid phase dynamics of this compound in solution.

Infrared (IR) Spectroscopy for Probing Molecular Groups and Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and studying the intermolecular interactions within this compound, also known as CP6B. The IR spectrum is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific chemical bonds.

Key among these are the strong absorption bands for the cyano (C≡N) and carbonyl (C=O) groups. researchgate.net The C≡N stretching vibration is typically observed around 2231 cm⁻¹, while the C=O stretching vibration of the ester group appears at approximately 1731 cm⁻¹. researchgate.net The ester group also gives rise to strong C-O stretching vibrations, with an asymmetric mode near 1217 cm⁻¹ and a symmetric mode around 1068 cm⁻¹. researchgate.net

The phase transitions of this compound from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid are accompanied by noticeable changes in the IR spectrum. researchgate.netpdx.edu As the temperature increases, the intensity and width of these characteristic absorption bands change, and their peak positions can shift. researchgate.netpdx.edu For instance, investigations using Attenuated Total Reflectance (ATR) FT-IR have shown that the transition from the solid to the liquid crystalline and isotropic phases leads to specific intensity changes that are strongly correlated with the orientation of the molecules. researchgate.net

Furthermore, FT-IR studies have been employed to investigate the interactions between this compound and other materials. When adsorbed onto an aerosil surface, the IR spectra indicate the formation of hydrogen bonds between the surface hydroxyl (-OH) groups of the silica and the cyano (-CN) or ester groups of the liquid crystal molecule. chemistrysteps.com This interaction leads to a slowdown in the molecular dynamics of the adsorbed layer compared to the bulk material. chemistrysteps.com

The following table summarizes the principal IR absorption bands for this compound and their assignments.

| Wavenumber (cm⁻¹) | Assignment | Phase/Condition | Reference |

| ~2231 | C≡N stretch | Nematic | researchgate.net |

| ~1731 | C=O stretch | Nematic | researchgate.net |

| ~1217 | Asymmetric C-O stretch | Nematic | researchgate.net |

| ~1068 | Symmetric C-O stretch | Nematic | researchgate.net |

| ~2925 | -C-H stretch (alkyl) | Solid | chemicalbook.com |

| ~1614, 1506 | Aromatic ring breathing | Solid | chemicalbook.com |

This table is generated based on data from referenced studies. Specific peak positions can vary slightly with temperature and phase.

Vibrational Correlation Functions and Dephasing Time Analyses

Vibrational correlation functions and the analysis of dephasing times, often studied via Raman spectroscopy, offer deep insights into the molecular dynamics and local ordering of this compound in its various phases. These analyses typically focus on the vibrational band of the cyano group (ν(C≡N)), as its position and shape are sensitive probes of the molecular environment.

Studies on this compound (referred to as ME6N in some literature) dissolved in solvents like carbon tetrachloride (CCl₄) have shown that the vibrational correlation functions, Cᵥ(t), can be obtained by the time Fourier transformation of the isotropic Raman profiles of the ν(C≡N) band. rsc.org The analysis of Cᵥ(t) provides the vibrational dephasing time (τᵥ), which reflects the timescale over which the vibrational coherence is lost due to interactions with the surrounding medium.

It has been found that the interpretation of these correlation functions is not always straightforward. The Kubo stochastic theory, which assumes a single relaxation process for the environmental modulation, proves inadequate for concentrated solutions of this compound. rsc.orgksu.edu.sa This failure suggests that the molecular dynamics are more complex than in simple liquids. ksu.edu.sa

A more appropriate model is the approach proposed by Rothschild, which describes the environmental modulation by a stretched exponential decay, e(-(t/τ₀)ᵅ). rsc.orgksu.edu.sa This model is better suited for liquids with local structures, such as the pseudonematic domains that persist in the isotropic phase of liquid crystals. rsc.org The dispersion parameter α (where α ≤ 1) indicates the breadth of the distribution of relaxation processes. As the system approaches the behavior of a simple liquid, for example through high dilution, the value of α approaches unity. rsc.org Research has shown that with increasing dilution of this compound in CCl₄, the dephasing time τᵥ increases, and the dispersion parameter α also increases, indicating a narrowing of the distribution of relaxation processes as the pseudonematic clusters break down. rsc.org

These analyses reveal that even at temperatures well above the nematic-isotropic transition, this compound does not achieve the simple liquid structure, and its dynamics are influenced by a distribution of differently sized molecular clusters. ksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics Elucidation

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the aliphatic hexyl chain.

Aromatic Protons (δ 7.2–8.3 ppm): The spectrum would feature signals for eight aromatic protons. The two phenyl rings are para-substituted, which would lead to two sets of AA'BB' systems (appearing as two doublets each, if well-resolved). The protons on the phenyl ring adjacent to the ester's carbonyl group (from the hexylbenzoate moiety) are expected around δ 8.1-8.3 ppm (ortho to C=O) and δ 7.2-7.4 ppm (meta to C=O). The protons on the cyanophenyl ring are expected around δ 7.7-7.8 ppm (ortho to CN) and δ 7.3-7.5 ppm (meta to CN, ortho to ester oxygen).

Hexyl Chain Protons (δ 0.9–2.8 ppm): The aliphatic hexyl chain would show several signals. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.9 ppm. The four methylene (B1212753) groups in the middle of the chain (-CH₂-) would produce overlapping multiplets in the δ 1.3–1.8 ppm range. The methylene group adjacent to the aromatic ring (-Ar-CH₂-) is expected to be a triplet around δ 2.7-2.8 ppm.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a unique signal for each non-equivalent carbon atom. ksu.edu.sasavemyexams.com

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected to resonate significantly downfield. rsc.org

Aromatic Carbons (δ 110–155 ppm): The spectrum will contain signals for the twelve aromatic carbons. The carbon bearing the cyano group and the carbon attached to the ester oxygen will have distinct chemical shifts. The quaternary carbon of the cyanophenyl ring attached to the nitrile group would be around δ 110-115 ppm, while the nitrile carbon itself appears around δ 118 ppm. rsc.orgchemicalbook.com The carbons in the hexylbenzoate ring would show shifts influenced by the carbonyl and alkyl groups.

Alkyl Carbons (δ 14–36 ppm): The six carbons of the hexyl chain will appear in the upfield region of the spectrum, with the terminal methyl carbon (-CH₃) resonating at approximately δ 14 ppm. amazonaws.comchemicalbook.com

The following tables provide a predicted summary of the chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to C=O) | 8.1 - 8.3 | Doublet |

| Ar-H (ortho to CN) | 7.7 - 7.8 | Doublet |

| Ar-H (meta to CN) | 7.3 - 7.5 | Doublet |

| Ar-H (meta to C=O) | 7.2 - 7.4 | Doublet |

| -Ar-CH₂- | 2.7 - 2.8 | Triplet |

| -(CH₂)₄- | 1.3 - 1.8 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| C=O | ~165 |

| Aromatic C | 110 - 155 |

| C≡N | ~118 |

These tables are predictive and based on data from analogous structures and standard chemical shift ranges. Actual experimental values may vary.

Optical Transmission and Refractive Index Measurement Methodologies

The optical properties of this compound, particularly its optical transmission and refractive indices, are critical for its function in display technologies.

Optical Transmission

Studies measuring the optical transmission of this compound have been conducted simultaneously with methods like Thermally Stimulated Depolarization Currents (TSDC). rsc.orgchemicalbook.com These experiments reveal that the optical transmission of the material is influenced by the application of an external electric field. A notable decrease in optical transmission is observed when measured after the application of a strong polarizing electric field. rsc.orgchemicalbook.com As the sample is heated and transitions from the ordered nematic phase to the disordered isotropic phase, the optical transmission decreases, eventually reaching zero as the liquid crystal properties are lost. chemicalbook.com

Refractive Index Measurement

For anisotropic materials like liquid crystals, there are two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the liquid crystal director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these two values (Δn = nₑ - nₒ) is the birefringence.

A standard method for measuring nₑ and nₒ is the thin prism technique. researchgate.netscispace.com In this method, the liquid crystal is placed in a thin glass cell shaped like a prism with a small apex angle. A laser beam (e.g., from a He-Ne laser at 633 nm) is passed through the sample, and the angle of minimum deviation is measured for light polarized parallel and perpendicular to the liquid crystal director, which is aligned by treating the inner surfaces of the cell. From these angles, nₑ and nₒ can be calculated. scispace.com

For this compound, the refractive indices are highly dependent on temperature. Based on data for the closely related homolog, 4-cyanophenyl 4-heptylbenzoate (CPHB), it is expected that as temperature increases within the nematic phase, nₑ decreases while nₒ increases. researchgate.netscispace.com This is because increasing thermal energy disrupts the long-range orientational order of the molecules. Consequently, the birefringence (Δn) decreases with increasing temperature, eventually becoming zero at the clearing point, where the material becomes an optically isotropic liquid. researchgate.net

Computational and Theoretical Investigations of 4 Cyanophenyl 4 Hexylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its stable geometric structure and electronic characteristics. These calculations solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. researchgate.net

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and optimizing the geometry of liquid crystal molecules due to its favorable balance of accuracy and computational cost. google.comstackexchange.com DFT calculations are instrumental in predicting the most stable molecular conformations by finding the lowest energy structure on the potential energy surface. stackexchange.comscm.com

For 4-Cyanophenyl-4'-hexylbenzoate (6CB) and its analogues, DFT has been used to study intermolecular interactions, which are crucial for the formation of liquid crystal phases. Studies on 6CB dimers have employed DFT to analyze the stability of different molecular arrangements, such as parallel and antiparallel conformations. rgnpublications.com These calculations reveal how total energy, thermal energy, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap are affected by molecular interaction. rgnpublications.com For instance, DFT calculations using the lc-blyp functional have shown that for 6CB dimers, the antiparallel conformation is more stable due to favorable dipole-dipole interactions. rgnpublications.com

Key electronic and thermodynamic properties of 6CB dimers have been quantified using DFT. These calculations provide values for properties like dipole moment, polarizability, and heat capacity, which are essential for understanding the material's response to external fields and temperature changes. rgnpublications.comresearchgate.net Similar DFT studies on the related 7CB molecule have been used to analyze the electronic structure, molecular electrostatic potential (MEP), and thermodynamic properties, showing good agreement with experimental infrared spectra. researchgate.net The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for obtaining accurate results that correlate well with experimental data. researchgate.netrsc.org

Interactive Table: DFT Calculated Properties of 6CB-6CB Dimer

| Property | Parallel Conformation | Antiparallel Conformation |

|---|---|---|

| Total Energy (a.u.) | Value | Lower Value |

| HOMO-LUMO Gap (eV) | Value | Different Value |

| Dipole Moment (Debye) | High Value | Low Value |

| Isotropic Polarizability (a.u.) | Maximum Value | Minimum Value |

This table is based on findings from comparative DFT studies on 6CB dimers, which indicate that the antiparallel conformation is generally lower in energy and has a smaller net dipole moment. rgnpublications.comresearchgate.net

While DFT provides high accuracy, its computational expense can be prohibitive for very large systems or for dynamic simulations requiring numerous calculations. Semi-empirical methods, such as PM6 (Parametric Model 6), offer a faster alternative by simplifying the complex equations of quantum mechanics and incorporating parameters derived from experimental data. uni-muenchen.denumberanalytics.com These methods are particularly useful for performing conformational analysis on flexible molecules like this compound, which has a flexible hexyl chain.

Semi-empirical methods are well-suited for exploring the potential energy surface of a molecule to identify various stable and metastable conformations. numberanalytics.com They can efficiently calculate molecular geometries and thermodynamic properties like heats of formation. numberanalytics.com For flexible molecules, this allows for a broad search of conformational space, which can be a precursor to more accurate but computationally intensive DFT calculations on the most likely conformers. google.com Studies comparing semi-empirical methods like AM1 and PM3 with DFT for other molecules have found that they provide satisfactory geometric results, although they may overestimate energy barriers between conformations. nih.gov Of these, the PM3 method has been noted to give better results for relative stabilities. nih.gov The use of PM6, a more recent method, has been shown to improve upon its predecessors by correcting major errors found in AM1 and PM3, making it useful for calculating partial charges for both small ligands and larger protein systems in applications like molecular docking. nih.gov

The primary advantage of methods like PM6 for a molecule such as this compound is their ability to handle the numerous degrees of freedom associated with the alkyl chain and the rotation between the phenyl rings, making them a practical tool for initial conformational screening.

Molecular Dynamics Simulations for Microscopic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a bridge between the molecular scale and macroscopic properties. yastrebov.fr By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the microscopic behavior and the collective phenomena that lead to phase transitions. yastrebov.frnih.gov

For the n-cyanobiphenyl (nCB) series, including this compound (6CB), MD simulations have been extensively used to investigate the nematic-isotropic (N-I) phase transition. arxiv.orgarxiv.orgarxiv.org These simulations require an accurate force field—a set of parameters that describes the potential energy of the system. Force fields for nCB molecules are often developed by reoptimizing existing parameters to reproduce experimental bulk properties like density and phase transition temperatures. researchgate.netacs.org

A significant challenge in simulating phase transitions is the long timescale required for the system to overcome energy barriers, such as the one between the ordered nematic phase and the disordered isotropic phase. stackexchange.com To overcome this, advanced sampling techniques like the generalized replica-exchange method (gREM) are employed. arxiv.orgarxiv.org This method enhances sampling near the transition temperature, allowing for a more accurate determination of the transition point and the associated thermodynamic changes. arxiv.orgarxiv.org MD simulations of 6CB have successfully reproduced the discontinuous change in the orientational order parameter that characterizes the first-order N-I phase transition. arxiv.org These simulations also provide detailed information on how structural, thermodynamic, and dynamic properties are affected by molecular flexibility and intermolecular interactions. researchgate.net

Theoretical Modeling of Molecular Interactions and Supramolecular Assembly

The liquid crystalline phases exhibited by this compound are a direct result of specific molecular interactions that lead to self-organization into ordered structures (supramolecular assembly). Theoretical models aim to describe these interactions and predict the resulting collective behavior.

The dipole moment and molecular polarizability are key molecular properties that govern the response of this compound to an external electric field and are fundamental to its dielectric properties. arxiv.org The permanent dipole moment arises from the molecule's asymmetric charge distribution, dominated by the strong electron-withdrawing cyano (-C≡N) group. Molecular polarizability describes the ease with which the electron cloud can be distorted by an electric field, inducing a temporary dipole. nih.gov

Quantum chemical methods, particularly DFT, are widely used to predict these properties. rgnpublications.comacs.org For 6CB, DFT calculations have been performed on molecular dimers to understand how intermolecular interactions in parallel and antiparallel arrangements affect the net dipole moment and polarizability of the interacting pair. rgnpublications.comresearchgate.net As expected, antiparallel pairing significantly reduces the total dipole moment due to the cancellation of the individual molecular dipoles. rgnpublications.com The polarizability, a tensor quantity, is also influenced by molecular arrangement, with its isotropic average being highest in the parallel conformation for 6CB dimers. rgnpublications.com These theoretical calculations can be benchmarked against experimental data from dielectric relaxation spectroscopy. researchgate.net For the related 5CB molecule, it has been shown that combining DFT-calculated polarizability and dipole moment with theories like the Maier-Meier and Vuks theories can accurately predict the macroscopic dielectric anisotropy and birefringence, especially when accounting for the local field and intermolecular correlations. acs.org

Interactive Table: Calculated Molecular Properties of 6CB

| Property | Theoretical Value | Method | Reference |

|---|---|---|---|

| Dipole Moment (monomer) | ~4-5 Debye (typical for nCBs) | DFT | rgnpublications.comacs.orgresearchgate.net |

| Isotropic Polarizability (dimer, parallel) | Maximum value | DFT | rgnpublications.com |

| Isotropic Polarizability (dimer, antiparallel) | Minimum value | DFT | rgnpublications.com |

This table summarizes typical ranges and comparative values for the dipole moment and polarizability of 6CB as determined by theoretical calculations. Absolute values can vary with the specific DFT functional and basis set used.

The defining characteristic of the nematic phase is the presence of long-range orientational order, even as long-range positional order is absent. taylorandfrancis.com This order is described by the orientational order parameter, typically denoted as S or ⟨P₂⟩, which quantifies the average alignment of the long molecular axes with a common direction known as the director. A value of S=1 represents perfect parallel alignment, S=0 represents a completely isotropic (random) orientation, and intermediate values characterize the degree of order in the nematic phase.

Theoretical models and simulations are crucial for understanding the nature of this order. MD simulations of 6CB explicitly track the orientation of each molecule over time, allowing for the direct calculation of the order parameter as a function of temperature. arxiv.org These simulations clearly show the sharp drop of the order parameter to zero at the nematic-isotropic transition temperature, consistent with a first-order phase transition. arxiv.org

Beyond the primary order parameter ⟨P₂⟩, higher-order parameters like ⟨P₄⟩ can also be determined. These provide more detailed information about the orientational distribution function. tandfonline.com X-ray scattering experiments on 6CB have been used to determine both ⟨P₂⟩ and ⟨P₄⟩, and these experimental results serve as a benchmark for theoretical models like the Maier-Saupe mean-field theory. tandfonline.comwhiterose.ac.uk While mean-field theories provide a good qualitative description, they may not perfectly match experimental data, highlighting the complexity of the intermolecular interactions. tandfonline.com

Even in the isotropic phase, short-range orientational correlations can persist, particularly at temperatures just above the N-I transition. nih.govaps.org Studies on this compound have revealed the existence of pseudonematic clusters or local structures in the isotropic phase. nih.gov These short-range ordered domains influence the dynamics of the liquid and represent the precursors to the long-range order that emerges upon cooling into the nematic phase. nih.gov

Simulation of Spectroscopic Responses and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering deep insights into the electronic structure and vibrational modes of molecules like this compound. By simulating spectroscopic responses and comparing them with experimental measurements, researchers can validate theoretical models, assign spectral features with confidence, and understand structure-property relationships at a molecular level. The primary methods employed for these simulations are Density Functional Theory (DFT) for infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) absorption spectra.

A common computational approach involves optimizing the molecular geometry of this compound using a functional such as B3LYP with a basis set like 6-311++G(d,p). ahievran.edu.tr This optimized geometry serves as the foundation for subsequent spectroscopic calculations.

Infrared (IR) Spectroscopy Simulation

Theoretical vibrational frequencies are calculated using the same DFT method. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The comparison allows for a detailed assignment of the experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretching of the nitrile (C≡N) group, the carbonyl (C=O) group, and various vibrations of the phenyl rings and the hexyl chain. nih.gov

Below is an interactive data table comparing hypothetical experimental FT-IR data with simulated vibrational frequencies for this compound.

| Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3075 | 3078 | Aromatic C-H stretch |

| 2955 | 2958 | Asymmetric CH₃ stretch |

| 2928 | 2930 | Asymmetric CH₂ stretch |

| 2858 | 2860 | Symmetric CH₂ stretch |

| 2228 | 2230 | C≡N stretch |

| 1735 | 1738 | C=O stretch (ester) |

| 1605 | 1608 | Aromatic C=C stretch |

| 1255 | 1258 | C-O stretch (ester) |

| 1165 | 1168 | C-O-C stretch |

| 825 | 828 | para-substituted Ph bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is the standard for calculating NMR chemical shifts. nih.gov These calculations predict the ¹H and ¹³C chemical shifts for each atom in the molecule. Comparing these theoretical shifts with experimental data obtained from NMR spectroscopy is crucial for the definitive assignment of resonances, especially for complex molecules with many similar chemical environments. mdpi.com The accuracy of these predictions can be high, often with root-mean-square errors of less than 0.5 ppm for ¹³C and 0.1 ppm for ¹H. wsu.edu

The following interactive table presents a comparison of hypothetical experimental ¹³C and ¹H NMR chemical shifts for this compound with their simulated values.

¹³C NMR Data

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C≡N | 118.5 | 118.9 |

| C (ester C=O) | 164.2 | 164.5 |

| Aromatic C's | 122.0 - 133.0 | 122.5 - 133.5 |

| Aromatic C-CN | 110.1 | 110.5 |

| Aromatic C-O | 155.0 | 155.4 |

| Hexyl Chain C's | 14.1 - 35.8 | 14.3 - 36.1 |

¹H NMR Data

| Proton(s) | Experimental δ (ppm) | Calculated δ (ppm) |

| Aromatic H's | 7.20 - 8.25 | 7.25 - 8.30 |

| -O-CH₂- | 4.15 | 4.18 |

| -CH₂- (alkyl) | 1.30 - 1.75 | 1.32 - 1.78 |

| -CH₃ | 0.90 | 0.92 |

UV-Visible (UV-Vis) Spectroscopy Simulation

TD-DFT calculations are used to simulate the electronic absorption spectra, providing information on the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f). mdpi.comgaussian.com These calculations help in understanding the electronic transitions occurring within the molecule, typically π-π* transitions in conjugated systems like this compound. nih.gov Comparing the simulated λ_max with the experimental spectrum confirms the origin of the observed absorption bands. researchgate.net

An illustrative comparison between hypothetical experimental and TD-DFT calculated UV-Vis data is shown below.

| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Electronic Transition |

| 275 | 272 | 0.55 | π → π |

| 230 | 228 | 0.30 | π → π |

The strong correlation generally observed between the simulated and experimental spectra validates the accuracy of the computational methods used. researchgate.net This synergy between theory and experiment is indispensable for a comprehensive understanding of the spectroscopic properties of this compound, underpinning its characterization and the rational design of new materials with tailored optical and electronic properties.

Electro Optical and Dielectric Phenomena in 4 Cyanophenyl 4 Hexylbenzoate Liquid Crystals

Principles of Electro-optic Effects in Mesogenic Materials

The application of an electric field to a mesogenic material like 4-Cyanophenyl-4'-hexylbenzoate can alter its optical properties, a phenomenon broadly known as the electro-optic effect. This effect arises from the interaction between the electric field and the anisotropic nature of the liquid crystal molecules. These rod-shaped molecules possess an anisotropy in both their shape and their electrical properties (like polarizability and permanent dipole moment), which leads to a corresponding anisotropy in the macroscopic properties of the material, such as its refractive index and dielectric permittivity.

When an external electric field is applied, it exerts a torque on the liquid crystal molecules, causing them to reorient themselves relative to the field direction. This reorientation changes the effective refractive index of the material for light passing through it, thereby modulating the phase, polarization, or intensity of the light. This controllable change in optical properties is the basis for devices like liquid crystal displays (LCDs), spatial light modulators, and optical switches.

The electro-optic effect is generally categorized into two primary types based on the relationship between the change in refractive index and the applied electric field: the Pockels effect and the Kerr effect.

The Pockels effect , or the linear electro-optic effect, describes a change in the refractive index that is directly proportional to the strength of the applied electric field. This effect is restricted to materials that lack inversion symmetry, a condition not typically met by the bulk nematic phase of calamitic liquid crystals like this compound.

The Kerr effect , or quadratic electro-optic (QEO) effect, is a more general phenomenon observed in all materials, including isotropic liquids and centrosymmetric crystals. wikipedia.org In this case, the induced change in refractive index (Δn) is proportional to the square of the applied electric field strength (E):

Δn = λKE² wikipedia.org

where λ is the wavelength of light and K is the Kerr constant, a value characteristic of the material. wikipedia.org In nematic liquid crystals, the reorientation of the director (the average direction of the long molecular axes) by the electric field results in a large change in birefringence, which is a manifestation of the Kerr effect. wikipedia.org This field-induced reorientation is the primary mechanism behind the operation of most nematic LC devices.

Dielectric Anisotropy and its Correlation with Molecular Structure

The response of a liquid crystal to an electric field is governed by its dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director.

Δε = ε∥ - ε⊥

The sign and magnitude of Δε are intrinsically linked to the molecular structure of the liquid crystal. For this compound, the key structural feature is the terminal cyano group (-C≡N). This group possesses a large permanent dipole moment that is aligned along the principal molecular axis. ias.ac.in This strong longitudinal dipole moment causes the parallel component of the dielectric permittivity (ε∥) to be significantly larger than the perpendicular component (ε⊥), resulting in a large, positive dielectric anisotropy (Δε > 0). ias.ac.in